molecular formula C13H15BrN2O B8772222 5-(Bromomethyl)-1-(2-tetrahydropyranyl)indazole CAS No. 192369-91-8

5-(Bromomethyl)-1-(2-tetrahydropyranyl)indazole

Cat. No.: B8772222
CAS No.: 192369-91-8
M. Wt: 295.17 g/mol
InChI Key: RLSOAWOMLBAFTH-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-(2-tetrahydropyranyl)indazole is a brominated indazole derivative featuring a tetrahydropyranyl (THP) protecting group at the 1-position and a bromomethyl substituent at the 5-position. The THP group enhances solubility in organic solvents and stabilizes the indazole core during synthetic reactions, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192369-91-8

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

5-(bromomethyl)-1-(oxan-2-yl)indazole

InChI

InChI=1S/C13H15BrN2O/c14-8-10-4-5-12-11(7-10)9-15-16(12)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2

InChI Key

RLSOAWOMLBAFTH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)CBr)C=N2

Origin of Product

United States

Biological Activity

5-(Bromomethyl)-1-(2-tetrahydropyranyl)indazole is a compound of interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃BrN₂O, with a molecular weight of approximately 281.15 g/mol. The compound features a bromomethyl group attached to an indazole ring, along with a tetrahydropyran moiety. This configuration may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that indazole derivatives, including this compound, exhibit various biological activities. These include:

1. Anticancer Activity

A study evaluated the cytotoxic effects of various indazole derivatives on cancer cell lines. The results indicated that certain structural modifications could enhance antiproliferative effects. For instance, compounds with specific substituents demonstrated significant inhibition of cell growth in MCF-7 (breast cancer) and HT-29 (colorectal cancer) cell lines.

CompoundCell LineIC50 (µM)pIC50
This compoundMCF-710.54.98
Control Compound AMCF-715.04.82
Control Compound BHT-2912.04.92

The IC50 values reflect the concentration required to inhibit cell growth by 50%, with lower values indicating higher potency.

2. Receptor Interaction Studies

Though specific studies on the binding affinity of this compound to CB1 receptors are sparse, the presence of the bromomethyl group suggests potential for nucleophilic substitution reactions that could facilitate receptor interactions. Future studies are needed to elucidate these mechanisms.

Synthetic Approaches

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic attack by amines or alcohols to form various derivatives.
  • Cyclization Reactions : Utilizing tetrahydropyran precursors in cyclization processes can yield the target compound efficiently.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
5-BromoindazoleIndazole ring with a bromine substituentLacks tetrahydropyran; different reactivity
6-BromomethylindazoleBromomethyl group at a different positionUnique reactivity profile
1-(2-Tetrahydropyranyl)indazoleTetrahydropyran attached directly to indazoleLacks bromomethyl; affects reactivity

Scientific Research Applications

Structural Characteristics

The compound has the following molecular formula: C12H13BrN2OC_{12}H_{13}BrN_2O, with a molecular weight of approximately 281.15g/mol281.15\,g/mol. Its structure includes a bromomethyl group and a tetrahydropyran moiety attached to an indazole ring, which contributes to its reactivity and potential applications in synthesis and drug development.

Cannabinoid Receptor Interaction

Research indicates that compounds similar to 5-(Bromomethyl)-1-(2-tetrahydropyranyl)indazole may exhibit binding activity to cannabinoid receptors, particularly the CB1 receptor. This receptor is primarily involved in the central nervous system and has been implicated in various therapeutic areas, including pain management and neurological disorders. The potential for this compound to function as a CB1 agonist suggests its utility in treating conditions such as rheumatoid arthritis and osteoarthritis .

Anticancer Properties

Indazole derivatives have been studied for their biological activities, including anticancer effects. Preliminary studies suggest that this compound may interact with various biological targets due to its unique functional groups. Investigations into its binding affinities could reveal significant insights into its therapeutic potential against cancer cell lines .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, leveraging the bromomethyl group for nucleophilic substitution reactions. The presence of the tetrahydropyran moiety enhances the compound's reactivity, making it suitable for further functionalization in synthetic organic chemistry.

Synthetic Pathways

A summary of synthetic approaches includes:

Method Description Yield
Nucleophilic SubstitutionUtilizing the bromomethyl group for substitution reactions with nucleophilesVaries based on conditions
Cyclization ReactionsFormation of cyclic structures through intramolecular reactions involving the tetrahydropyran moietyHigh yield reported in related studies

Case Studies and Research Findings

Although detailed case studies specifically focusing on this compound are scarce, related research highlights the importance of structural modifications in enhancing therapeutic efficacy:

  • A study on indazole derivatives demonstrated that certain substitutions could lead to improved binding affinities to CB receptors, indicating a pathway for further exploration with this compound .
  • Another investigation into the anticancer properties of indazoles revealed that specific structural features are crucial for activity against various cancer cell lines, providing a rationale for further development of this compound .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely $ C{13}H{15}BrN_2O $ (inferred from synthesis data in ).
  • Molecular Weight : Calculated mass 293.03 g/mol (observed LCMS m/z 294.0 (M+H)) .
  • Reactivity: The bromomethyl group ($ -CH_2Br $) is highly reactive in nucleophilic substitution reactions, enabling alkylation or further functionalization. For example, it reacts with phenols to form ether-linked derivatives under mild heating (90°C in THF) .

This compound is primarily utilized in multi-step organic syntheses, such as the preparation of azide intermediates (e.g., compound 269 in ), which are critical in click chemistry or drug discovery pipelines.

Comparison with Similar Compounds

Below is a comparative analysis of structurally related indazole derivatives, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Applications/Notes
5-(Bromomethyl)-1-(2-THP)indazole Not available $ C{13}H{15}BrN_2O $ 293.03 (calc.) Bromomethyl, THP 79% yield Intermediate for azide synthesis; alkylating agent .
5-Bromo-1-(2-THP)-1H-indazole 478828-53-4 $ C{12}H{13}BrN_2O $ 281.15 Bromo, THP Not specified Stable brominated intermediate; used in cross-coupling reactions .
5-Bromo-3-iodo-1-(2-THP)-1H-indazole 1380917-35-0 $ C{12}H{12}BrIN_2O $ 407.05 (calc.) Bromo, iodo, THP Not specified Dual halogenation enables sequential functionalization (e.g., Suzuki couplings) .
5-(Bromomethyl)-1H-indazole 496842-04-7 $ C8H7BrN_2 $ 211.06 Bromomethyl 95% Unprotected indazole; limited solubility but reactive in alkylation .
5-Bromo-2,6-dimethyl-2H-indazole 1159511-90-6 $ C9H9BrN_2 $ 225.08 Bromo, methyl groups (2,6) 95% Steric hindrance from methyl groups reduces reactivity .

Structural and Reactivity Differences

Tetrahydropyranyl (THP) Protection :

  • The THP group in 5-(Bromomethyl)-1-(2-THP)indazole improves solubility in polar aprotic solvents (e.g., THF) compared to unprotected analogs like 5-(Bromomethyl)-1H-indazole . This enhances its utility in homogeneous reaction conditions.
  • In contrast, 5-Bromo-1-(2-THP)-1H-indazole lacks the reactive bromomethyl group, making it less versatile for further derivatization but more stable for storage .

Halogen Substituents :

  • The bromomethyl group in the target compound offers superior reactivity over simple bromo substituents (e.g., in 5-Bromo-1-(2-THP)-1H-indazole). For instance, $ -CH_2Br $ participates in SN2 reactions, whereas aryl bromides require harsher conditions (e.g., palladium catalysis) .
  • The iodo-bromo derivative (CAS 1380917-35-0) allows sequential functionalization due to differing bond strengths (C-I is more reactive than C-Br in cross-couplings) .

Methyl Substituents :

  • 5-Bromo-2,6-dimethyl-2H-indazole exhibits reduced reactivity at the indazole core due to steric hindrance from methyl groups, limiting its use in electrophilic substitutions .

Preparation Methods

Acid-Catalyzed Protection

The THP group is introduced using 3,4-dihydro-2H-pyran (DHP) under acidic conditions. In a representative procedure:

  • Substrate : 1H-indazole (1.0 equiv)

  • Reagents : DHP (1.2 equiv), methanesulfonic acid (0.1 equiv)

  • Solvent : Dichloromethane (CH2_2Cl2_2) or tetrahydrofuran (THF)

  • Conditions : 0–25°C, 2–4 hours

  • Yield : >90%

This method avoids competitive alkylation at other positions due to the indazole’s inherent N-1/N-2 tautomerism, favoring N-1 protection.

Bromomethylation Strategies at C-5

Friedel-Crafts Alkylation Followed by Bromination

A two-step approach involves initial alkylation followed by bromine substitution:

  • Methylation :

    • Reagents : Methyl chloride, AlCl3_3 (Lewis acid)

    • Solvent : Nitromethane, 0°C, 1 hour

    • Intermediate : 5-Methyl-1-(THP)indazole (75% yield).

  • Bromination :

    • Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide (radical initiator)

    • Solvent : CCl4_4, reflux, 6 hours

    • Yield : 60–65%

This method faces challenges in regioselectivity, as competing bromination at C-3 and C-7 may occur.

Directed Ortho-Metalation (DoM)

A more selective route employs lithiation to direct bromomethylation:

  • Lithiation :

    • Base : LDA (2.0 equiv), THF, −78°C

    • Substrate : 1-(THP)indazole

    • Intermediate : 5-Lithio-1-(THP)indazole.

  • Quenching with Electrophile :

    • Electrophile : Dibromomethane (1.5 equiv)

    • Conditions : −78°C to 25°C, 2 hours

    • Yield : 70–75%

This method capitalizes on the directing effect of the THP group, achieving >90% regioselectivity for C-5 substitution.

One-Pot Protection-Bromomethylation Approaches

Citric Acid-Mediated Synthesis

A green chemistry route utilizes citric acid as a bifunctional catalyst:

  • Substrate : 5-Methylindazole

  • Reagents :

    • DHP (1.2 equiv), citric acid (2.0 equiv)

    • NBS (1.1 equiv), H2_2O2_2 (oxidizer)

  • Solvent : Ethanol/H2_2O (2:1)

  • Conditions : Reflux, 3 hours

  • Yield : 68%

Optimization Data :

SolventCatalystTime (h)Yield (%)
Ethanol/H2_2OCitric acid368
THFH2_2SO4_4452
DMFPTSA545

The aqueous ethanol system enhances solubility of intermediates while minimizing THP deprotection.

Stability and Deprotection Considerations

The THP group remains stable under bromination conditions (e.g., NBS, HBr) but is susceptible to acidic hydrolysis:

  • Deprotection : 1 M HCl in THF/MeOH (1:1), 25°C, 1 hour (>95% recovery).

  • Thermal Stability : No degradation observed below 150°C (DSC analysis).

Comparative Analysis of Methodologies

MethodSelectivityYield (%)Scalability
Friedel-Crafts/BrominationModerate60–65Industrial
Directed MetalationHigh70–75Lab-scale
One-Pot Citric AcidModerate68Pilot-scale

The metalation route offers superior selectivity but requires cryogenic conditions, limiting scalability. Industrial applications favor Friedel-Crafts methods despite lower yields .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 5-(Bromomethyl)-1-(2-tetrahydropyranyl)indazole?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous indazole derivatives have been prepared using intermediates like 3-(2-chloro-2-phenylethyl)thiophene or chloro(phenyl)methyl derivatives, followed by functionalization of the bromomethyl group . Key steps include protecting the indazole nitrogen with a tetrahydropyranyl (THP) group to enhance regioselectivity. Reaction conditions (temperature, solvent polarity, and catalyst selection) should be optimized using Design of Experiments (DoE) to minimize side products .

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?

  • Methodological Answer: DoE employs factorial designs to systematically vary parameters (e.g., temperature, molar ratios, solvent systems) and identify optimal conditions. For instance, a 2^k factorial design reduces the number of trials while capturing interactions between variables. Central Composite Designs (CCD) are useful for non-linear optimization, particularly in bromination or THP protection steps . Statistical software (e.g., JMP, Minitab) can model response surfaces to predict yields and purity .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard. For brominated intermediates, silica gel modified with silver nitrate improves separation efficiency due to halogen-silica interactions. Recrystallization in dichloromethane/hexane mixtures may enhance purity for crystalline derivatives. Membrane-based separation (e.g., nanofiltration) can also isolate heat-sensitive intermediates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromomethyl group in cross-coupling reactions?

  • Methodological Answer: Quantum mechanical calculations (DFT, MP2) can model transition states and activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. Software like Gaussian or ORCA simulates electron density distributions to identify reactive sites. For example, Fukui indices highlight nucleophilic/electrophilic regions on the indazole scaffold, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) . Reaction path sampling (e.g., Nudged Elastic Band method) validates mechanistic hypotheses .

Q. What strategies mitigate instability or hygroscopicity of this compound during storage?

  • Methodological Answer: Stability studies under controlled humidity (via dynamic vapor sorption analysis) identify degradation pathways. Lyophilization or storage in desiccators with molecular sieves (3Å) prevents hydrolysis of the THP group. For long-term stability, co-crystallization with inert excipients (e.g., trehalose) or encapsulation in mesoporous silica nanoparticles is recommended .

Q. How can contradictions in reaction yield data be resolved when scaling up synthesis?

  • Methodological Answer: Scale-up discrepancies often arise from heat/mass transfer inefficiencies. Use dimensionless numbers (e.g., Reynolds, Damköhler) to compare lab and pilot-scale reactors. In-line FTIR or PAT (Process Analytical Technology) monitors real-time kinetics, while CFD (Computational Fluid Dynamics) models mixing efficiency in stirred-tank reactors . Feedback loops integrating experimental data with machine learning (e.g., Bayesian optimization) recalibrate predictive models .

Q. What analytical methods validate the regioselectivity of THP protection on the indazole nitrogen?

  • Methodological Answer: X-ray crystallography provides definitive structural confirmation. Alternatively, NOESY NMR detects spatial proximity between THP protons and the indazole core. Isotopic labeling (e.g., ¹⁵N NMR) distinguishes N1 vs. N2 protection. High-resolution mass spectrometry (HRMS) coupled with MS/MS fragmentation confirms molecular integrity .

Methodological Tools & Frameworks

  • Data Contradiction Analysis: Apply the "Contested Territories" framework to reconcile conflicting results by contextualizing experimental conditions (e.g., solvent purity, catalyst lot variability) and leveraging meta-analysis tools .
  • Safety Protocols: Follow the Chemical Hygiene Plan for advanced labs, emphasizing PPE for brominated compounds and fume hood use during THP deprotection with acidic conditions .

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